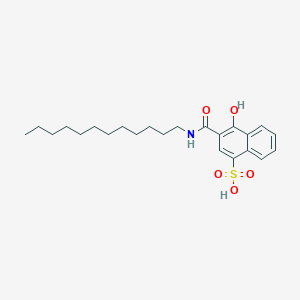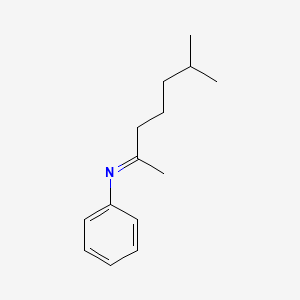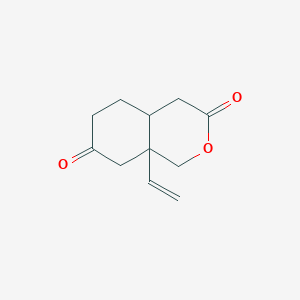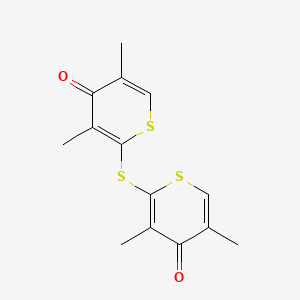
4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate is a chemical compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a cyclohexylcarbamate moiety
Méthodes De Préparation
The synthesis of 4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with nitroethane in the presence of a basic catalyst such as n-butylamine.
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminium hydride (LAH) or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for this process are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine .
Applications De Recherche Scientifique
4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and pharmacology. It may exhibit properties such as antimicrobial or anticancer activity, although specific studies are needed to confirm these effects.
Mécanisme D'action
The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
4-(2-Nitroprop-1-en-1-yl)phenyl cyclohexylcarbamate can be compared with other similar compounds, such as phenyl-2-nitropropene and its derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity.
Similar compounds include:
- Phenyl-2-nitropropene
- 1-Phenyl-2-nitropropane
- 4-(2-Nitroprop-1-en-1-yl)phenyl thiocyanate
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
61126-41-8 |
|---|---|
Formule moléculaire |
C16H20N2O4 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
[4-(2-nitroprop-1-enyl)phenyl] N-cyclohexylcarbamate |
InChI |
InChI=1S/C16H20N2O4/c1-12(18(20)21)11-13-7-9-15(10-8-13)22-16(19)17-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,17,19) |
Clé InChI |
CVTADRZOZVFFJA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=C(C=C1)OC(=O)NC2CCCCC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)




![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)


![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)

![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
